C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride - 2203016-83-3

C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride

Catalog Number: EVT-1738312
CAS Number: 2203016-83-3
Molecular Formula: C7H10Cl2N2O
Molecular Weight: 209.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(6aR,10aR)-3-(1-Adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol (AM411)

Compound Description: AM411 is a long-acting CB1 agonist. In behavioral studies, chronic treatment with AM411 produced a greater than 250-fold rightward shift in the ED50 values for other CB1 agonists, indicating the development of tolerance. Additionally, chronic AM411 treatment enhanced sensitivity to the behaviorally disruptive effects of CB1 antagonists, suggesting CB1-related behavioral and/or physical dependence.

9β-(Hydroxymethyl)-3-(1-adamantyl)-hexahydrocannabinol (AM4054)

Compound Description: AM4054 is another CB1 agonist. Chronic treatment with AM411 resulted in a greater than 45-fold rightward shift in the ED50 values for AM4054, indicating the development of cross-tolerance between these two CB1 agonists.

R-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212.2)

Compound Description: WIN55,212.2 is a CB1 agonist. Chronic treatment with AM411 caused a greater than 45-fold rightward shift in the ED50 value for WIN55,212.2, demonstrating cross-tolerance between these CB1 agonists.

Δ9-tetrahydrocannabinol (Δ9-THC)

Compound Description: Δ9-THC is the primary psychoactive component of cannabis and acts as a CB1 agonist. Chronic AM411 treatment produced a greater than 45-fold rightward shift in the ED50 value for Δ9-THC, illustrating cross-tolerance between these CB1 agonists.

(R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide (methanandamide)

Compound Description: Methanandamide is a CB1 agonist. Similar to AM411, chronic treatment with AM411 induced a greater than 250-fold rightward shift in the ED50 values for methanandamide, indicating significant cross-tolerance.

5-(4-chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a CB1 antagonist. Chronic treatment with AM411 resulted in a greater than 100-fold leftward shift in the ED50 value for SR141716A. This enhanced sensitivity to the behaviorally disruptive effects of SR141716A suggests CB1-related behavioral and/or physical dependence.

5-(4-Alkylphenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (AM4113)

Compound Description: AM4113 is another CB1 antagonist. Chronic treatment with AM411 caused a greater than 20-fold leftward shift in the ED50 value for AM4113, further supporting the hypothesis of CB1-related behavioral and/or physical dependence.

Methamphetamine

Compound Description: Methamphetamine is a potent central nervous system stimulant that primarily acts as a dopamine releasing agent. Chronic treatment with AM411 resulted in a nearly 5-fold rightward shift in the ED50 value for methamphetamine, indicating the development of cross-tolerance between CB1 agonists and methamphetamine.

(±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (SKF82958)

Compound Description: SKF82958 is a selective dopamine D1 receptor agonist. The research paper investigating chronic CB1 agonist treatment did not observe any changes in the dose-response relationship for SKF82958.

(R)-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390)

Compound Description: SCH23390 is a selective dopamine D1 receptor antagonist. The research paper exploring chronic CB1 agonist treatment did not report any alterations in the dose-response relationship for SCH23390.

(6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-10,11-diol (R-(−)-NPA)

Compound Description: R-(−)-NPA is a selective dopamine D2 receptor agonist. Chronic treatment with AM411 led to approximately a 10-fold rightward shift in the ED50 value for R-(−)-NPA, suggesting cross-tolerance between CB1 agonists and D2 agonists.

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist. Chronic CB1 agonist treatment did not alter the dose-response relationship for haloperidol.

Morphine

Compound Description: Morphine is an opioid analgesic that acts primarily as a mu-opioid receptor agonist. Chronic treatment with AM411 did not affect the dose-response relationship for morphine.

Naltrexone

Compound Description: Naltrexone is an opioid antagonist used in the treatment of opioid use disorder and alcohol use disorder. It primarily acts as a mu-opioid receptor antagonist. Unlike the other drugs tested, naltrexone alone produced dose-related decreases in response rates, and this effect was not altered by chronic treatment with AM411.

5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

Compound Description: This compound is a carboxylic acid moiety of a potent dopamine D2 and D3, and serotonin 5-HT3 receptor antagonist. It serves as a key intermediate in the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide.

[5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl-methyl)-pyridin-2-yl]-(6-trifluoromethyl-pyridin-3-yl-methyl)-amine hydrochloride (Compound I)

Compound Description: Compound I is a potent inhibitor of receptor protein kinases c-Kit, c-Fms, and Flt3, indicating its potential antitumor activity.

Properties

CAS Number

2203016-83-3

Product Name

C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride

IUPAC Name

(6-chloro-5-methoxypyridin-2-yl)methanamine;hydrochloride

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-6-3-2-5(4-9)10-7(6)8;/h2-3H,4,9H2,1H3;1H

InChI Key

RESSNCHLJYVTHF-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)CN)Cl.Cl

Canonical SMILES

COC1=C(N=C(C=C1)CN)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.